WJ35435
Description
Properties
CAS No. |
1620054-84-3 |
|---|---|
Molecular Formula |
C20H21N3O3 |
Molecular Weight |
351.4 |
IUPAC Name |
Acridine-4-carboxylic acid (5-hydroxycarbamoyl-pentyl)-amide |
InChI |
InChI=1S/C20H21N3O3/c24-18(23-26)11-2-1-5-12-21-20(25)16-9-6-8-15-13-14-7-3-4-10-17(14)22-19(15)16/h3-4,6-10,13,26H,1-2,5,11-12H2,(H,21,25)(H,23,24) |
InChI Key |
IQSOIKNMFKWXSR-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=CC2=CC3=CC=CC=C3N=C12)NCCCCCC(NO)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WJ35435; WJ-35435; WJ 35435; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Wj35435
Retrosynthetic Analysis and Strategic Disconnections for WJ35435
Based on the description of this compound as a hybrid formed by merging SAHA and DACA, a retrosynthetic analysis would conceptually involve disconnecting the bond(s) that link the two parent structures. This strategic disconnection would lead back to SAHA and DACA, or suitably functionalized derivatives thereof, as the key synthetic precursors. The design principle behind such hybrid molecules is to link distinct pharmacophores to achieve multi-target inhibition. guidetopharmacology.orgplos.orghiv.gov
Design and Synthesis of Chemically Modified Analogues and Derivatives of this compound
The design of this compound itself exemplifies the strategy of creating a derivative by combining the structural features of two distinct active compounds, SAHA and DACA. nih.govebiohippo.comuni.lutocris.comguidetopharmacology.orgplos.org This approach is driven by the potential for improved efficacy or altered activity profiles compared to the parent compounds. guidetopharmacology.orgplos.org The synthesis of chemically modified analogues and derivatives is a common practice in medicinal chemistry to explore the impact of structural variations on biological activity and to establish Structure-Activity Relationships (SAR). uni.lutocris.comguidetopharmacology.orgplos.orgepa.govnih.govnih.gov
The introduction of functional tags into molecules allows them to be used as biophysical probes to study biological processes, such as protein-protein interactions or membrane dynamics. These tags can include fluorescent labels, spin labels, or other moieties detectable by biophysical techniques. While the synthesis of molecules incorporating functional tags is a valuable tool in chemical biology, there is no information available in the provided sources regarding the synthesis of derivatives of this compound specifically modified to incorporate functional tags for use as biophysical probes.
Chemical Reactivity and Stability Studies of this compound
Research into this compound has focused significantly on its chemical reactivity in biological systems, particularly its inhibitory activities and subsequent cellular effects. This compound functions as a dual-targeted hybrid molecule, exhibiting inhibitory activity against both histone deacetylases (HDACs) and topoisomerase I (TopI). fishersci.atontosight.aimybiosource.com
Studies have demonstrated that this compound potently inhibits HDAC activity, with particular efficacy shown against HDAC1 and HDAC6. guidetopharmacology.orgfishersci.atontosight.aimybiosource.comwikipedia.orgwikidata.org This inhibition of HDACs is evidenced by the induction of key cellular markers, including the acetylation and phosphorylation of histone H3, acetylation of α-tubulin, and the formation of γ-H2AX. fishersci.atontosight.aimybiosource.comwikipedia.orgwikidata.orgnih.gov These modifications are indicative of altered chromatin structure and DNA damage response, consistent with HDAC inhibition.
Concurrently, this compound demonstrates selective inhibition of topoisomerase I. wikipedia.orgwikidata.org This selective activity is crucial, as it indicates that the compound primarily targets TopI rather than topoisomerase II (TopII). The mechanism of TopI inhibition by this compound involves the induction of topoisomerase I-DNA cleavable complexes. wikipedia.orgwikidata.org The formation of these complexes is a direct consequence of the compound interfering with the normal function of TopI in managing DNA topology, leading to DNA strand breaks. fishersci.atontosight.aimybiosource.comwikipedia.orgwikidata.orgfishersci.ca
The dual inhibition of HDACs and TopI by this compound results in significant downstream cellular effects. The induced DNA damage, coupled with an observed low DNA repair capability in response to this compound action, contributes to its biological activity. fishersci.atontosight.aimybiosource.comwikipedia.orgwikidata.orgfishersci.ca this compound has been shown to induce cell cycle arrest, specifically at the G1 and G2 phases. wikipedia.orgwikipedia.orgfishersci.atontosight.aimybiosource.comwikipedia.orgwikidata.orgfishersci.ca The G2 phase arrest, particularly at higher concentrations (exceeding 3 µM), may be linked to the suppression of homologous recombination, a DNA repair mechanism, by HDAC inhibition. fishersci.ca Compared to established TopI and TopII inhibitors like camptothecin (B557342) and etoposide (B1684455), this compound was less effective in inducing the phosphorylation and activation of key DNA repair proteins such as Chk1, Chk2, and RPA32, further supporting the notion of impaired DNA repair. wikipedia.orgwikidata.orgfishersci.ca Ultimately, these effects collectively lead to the induction of apoptosis. fishersci.atontosight.aimybiosource.comwikipedia.orgwikidata.org
Comparative studies have indicated that this compound exhibits greater potency against certain cancer cell lines, such as human hormone-refractory metastatic prostate cancer (HRMPC) cell lines PC-3 and DU-145, compared to its parent compounds, SAHA and DACA. fishersci.cawikipedia.orglabsolu.cawikipedia.orgwikidata.orgtranscriptionfactor.org
The following tables summarize some of the reported inhibitory activities and potencies of this compound:
Table 1: Inhibitory Activity of this compound against HDAC Subtypes
| HDAC Subtype | IC₅₀ (nM) | Source |
| HDAC1 | 16.6 | guidetopharmacology.org |
| HDAC6 | 2.2 | guidetopharmacology.org |
| HDAC1 | 129 | wikipedia.orgtranscriptionfactor.org |
| HDAC6 | 42 | wikipedia.orgtranscriptionfactor.org |
Note: Variations in reported IC₅₀ values may be due to differences in experimental conditions.
Table 2: Antiproliferative Activity of this compound against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Source |
| PC-3 | 0.31 | fishersci.cawikipedia.orgtranscriptionfactor.org |
| DU-145 | 0.16 | fishersci.cawikipedia.orgtranscriptionfactor.org |
| DU-145 | 0.16 | ontosight.ai |
| DU-145 | 0.33 nM | ontosight.ai |
Note: The entry for DU-145 with IC₅₀ 0.33 nM in source ontosight.ai appears to be an outlier compared to other reported values in µM from multiple sources; the µM values are more consistent.
Specific, detailed studies on the intrinsic chemical stability of this compound under various environmental conditions (e.g., temperature, pH, light) were not prominently featured in the provided research abstracts. While the compound's biological reactivity and effects within cellular contexts are described, comprehensive data on its shelf life, degradation pathways, or stability in different formulations were not available in the examined sources.
Elucidation of Molecular and Cellular Mechanisms of Action for Wj35435 Excluding Physiological Outcomes
Identification and Validation of Molecular Targets of WJ35435
This compound functions as a dual inhibitor, primarily targeting histone deacetylases (HDACs) and topoisomerase I (topo I). nih.govntu.edu.twcolab.ws Its design as a hybrid of SAHA and DACA underlies this dual mechanism. unimi.itnih.govntu.edu.tw
Proteomic and Interactomic Approaches to Define this compound-Binding Partners
While the provided search results highlight the primary targets of this compound as HDACs and topoisomerase I, detailed proteomic and interactomic studies specifically defining all this compound-binding partners were not extensively described. The compound is designed to interact with the active sites of its component molecules' targets. For HDAC inhibition, the hydroxamic acid group of the SAHA moiety is crucial for coordinating with the Zn²⁺ ion in the active site. nih.gov For topoisomerase I inhibition, the acridine (B1665455) derivative (DACA) portion is involved in stabilizing the topoisomerase I-DNA cleavable complex. nih.govcolab.ws
Biochemical Assays for Direct Target Interaction (e.g., Enzyme Kinetic Analysis, Receptor Binding Studies)
Biochemical assays have been employed to confirm the inhibitory activity of this compound against its purported targets. In vitro enzyme assays and cell-based assays have demonstrated that this compound is a potent HDAC inhibitor. nih.govjcpjournal.org Specifically, it has shown potent inhibition of HDAC activity, particularly HDAC1 and HDAC6. unimi.itntu.edu.twcolab.wsmedchemexpress.cn Topoisomerase activity assays have confirmed the selective inhibition of topoisomerase I by this compound. ntu.edu.twcolab.wsmedchemexpress.cn
Data from enzyme inhibition studies demonstrate the potency of this compound against specific HDAC isoforms.
| Target | IC₅₀ Value | Notes | Source |
| HDAC1 | Potent | Preferential inhibition reported. | unimi.itntu.edu.twcolab.wsmedchemexpress.cn |
| HDAC6 | Potent | Preferential inhibition reported. | unimi.itntu.edu.twcolab.wsmedchemexpress.cn |
| Topoisomerase I | Selective | Inhibition confirmed by assay. | ntu.edu.twcolab.wsmedchemexpress.cn |
| Topoisomerase II | Not inhibited | Does not induce type-IIα or -IIβ complexes. | ntu.edu.twcolab.wsmedchemexpress.cn |
Investigation of Intracellular Signaling Pathway Modulation by this compound
This compound modulates intracellular signaling pathways primarily through its inhibitory effects on HDACs and topoisomerase I. nih.govntu.edu.twcolab.ws
Analysis of Downstream Effectors and Signal Transduction Cascades
The inhibition of HDACs by this compound leads to increased acetylation of histone and non-histone proteins. ntu.edu.twcolab.wsmedchemexpress.cn This includes the induction of histone H3 acetylation and phosphorylation, as well as α-tubulin acetylation. ntu.edu.twcolab.wsmedchemexpress.cn These epigenetic modifications can influence the expression of genes involved in various cellular processes. unimi.it The inhibition of topoisomerase I by this compound results in the formation of topoisomerase I-DNA cleavable complexes, leading to DNA strand breaks. ntu.edu.twcolab.wsmedchemexpress.cn This DNA damage triggers cellular responses, including cell cycle arrest. nih.govntu.edu.twcolab.wsmedchemexpress.cn this compound has been shown to induce cell cycle arrest at both the G1 and G2 phases in hormone-refractory metastatic prostate cancer cell lines. nih.govntu.edu.twcolab.wsmedchemexpress.cn While DNA damage repair pathways are typically activated in response to such damage, this compound was found to be less effective than other agents like camptothecin (B557342) and etoposide (B1684455) in inducing the phosphorylation and activation of key DNA repair proteins such as Chk1, Chk2, and RPA32, suggesting a potentially low DNA repair activity in response to this compound action. ntu.edu.twcolab.wsmedchemexpress.cn
Global Gene Expression and Protein Regulation Profiling in Defined Cellular Systems
The anti-HDAC activity of this compound is confirmed by the induction of histone H3 acetylation and phosphorylation, and α-tubulin acetylation, which are markers of HDAC inhibition. ntu.edu.twcolab.wsmedchemexpress.cn These changes indicate global alterations in chromatin structure and the acetylation status of key cellular proteins. While specific global gene expression and protein regulation profiling data (e.g., microarray or RNA-Seq, proteomics) directly linked to this compound were not detailed in the provided snippets, the known functions of HDACs and topoisomerase I suggest that their inhibition by this compound would broadly impact gene expression and protein activity related to DNA replication, repair, cell cycle control, and apoptosis. nih.govntu.edu.twcolab.wsmedchemexpress.cn
Specific findings on protein modifications induced by this compound include:
| Protein Target | Modification Induced | Notes | Source |
| Histone H3 | Acetylation, Phosphorylation | Confirms anti-HDAC effect. | ntu.edu.twcolab.wsmedchemexpress.cn |
| α-tubulin | Acetylation | Confirms anti-HDAC effect. | ntu.edu.twcolab.wsmedchemexpress.cn |
| γ-H2AX | Formation | Marker of DNA double-strand breaks. | ntu.edu.twcolab.wsmedchemexpress.cn |
| Chk1, Chk2, RPA32 | Phosphorylation, Activation | Less effectively induced by this compound compared to other agents. | ntu.edu.twcolab.wsmedchemexpress.cn |
Structure-Activity Relationship (SAR) Studies for this compound's Molecular Interactions
This compound is a hybrid molecule designed by merging the pharmacophoric features of SAHA and DACA. nih.govacs.org The SAR of HDAC inhibitors typically involves three domains: a capping group, a linker, and a zinc-binding group (ZBG). nih.gov The hydroxamic acid group from SAHA serves as the ZBG in this compound, coordinating with the Zn²⁺ ion in the HDAC active site. nih.govnih.gov The acridine derivative portion derived from DACA likely functions as the capping group, involved in interactions with the rim of the HDAC binding pocket and also responsible for DNA intercalation and topoisomerase I interaction. nih.govnih.gov The linker connecting these two parts is crucial for positioning the functional groups correctly for optimal interaction with both targets. nih.govnih.gov
Studies on related hybrid molecules have explored the impact of linker length, capping group structure, and ZBG modifications on inhibitory activity and selectivity. For instance, in other HDAC inhibitors, increasing chain length has been shown to increase HDAC inhibitory activity. nih.govacs.org The nature of the capping group and substitutions on aromatic rings can also significantly influence potency and selectivity towards specific HDAC isoforms like HDAC1 and HDAC6. nih.govacs.org For this compound, the specific combination of the SAHA and DACA moieties, connected by a linker, is designed to facilitate the dual inhibition of HDACs and topoisomerase I. nih.govnih.gov The interaction of the camptothecin-like structure (part of the DACA moiety) is preserved and potentially enhanced by the hydroxamic acid group of the SAHA moiety in the topoisomerase I-DNA complex binding mode. nih.gov Similarly, in binding with the HDAC protein, the acridine part acts as a capping group, and the hydroxamic acid coordinates with the Zn²⁺ ion. nih.gov
Correlation of Structural Features with Target Binding Affinity and Specificity
The hybrid architecture of this compound, merging the pharmacophores of a hydroxamic acid-based HDAC inhibitor (like vorinostat) and an acridine-based topoisomerase inhibitor (DACA), is central to its dual targeting capability. The hydroxamic acid group is a common zinc-binding motif in many HDAC inhibitors, crucial for chelating the zinc ion in the enzyme's active site. The acridine core is characteristic of intercalating agents and topoisomerase inhibitors like DACA, facilitating interaction with DNA and the topoisomerase-DNA complex. By linking these two components, this compound is designed to simultaneously bind to and inhibit both HDAC enzymes and topoisomerase I. The observed potent inhibition of specific HDAC isoforms (HDAC1 and HDAC6) and selective inhibition of Topo I indicates that the structural arrangement and linker between the two moieties in this compound are optimized for productive binding to these targets. hiv.govguidetopharmacology.orglabsolu.canih.govuni.lu While detailed structural-binding studies (e.g., co-crystallography) were not available in the provided sources, the functional data on enzyme inhibition and cellular effects strongly support the correlation between the hybrid structure and its dual target binding affinity and specificity.
Mapping Key Pharmacophore Elements Critical for this compound's Molecular Activity
Based on its design as a hybrid of vorinostat (B1683920) and DACA, the molecular activity of this compound is likely driven by key pharmacophore elements derived from both parent compounds. The portion of this compound analogous to vorinostat, particularly the hydroxamic acid group and the linker region, is expected to be critical for its HDAC inhibitory activity, enabling interaction with the catalytic site of HDAC enzymes, specifically HDAC1 and HDAC6. hiv.govguidetopharmacology.orglabsolu.canih.govuni.lu The acridine moiety, originating from DACA, is presumed to be essential for the compound's interaction with DNA and topoisomerase I, leading to the formation of cleavable complexes. hiv.govguidetopharmacology.orglabsolu.caebiohippo.com Therefore, the critical pharmacophore elements for this compound's dual molecular activity include the zinc-binding group (from the vorinostat part) for HDAC inhibition and the DNA-intercalating/Topo I interacting scaffold (from the DACA part). The linker connecting these two functional units is also crucial, determining the spatial arrangement and flexibility required for simultaneous engagement of both targets or sequential effects within the cellular environment.
Advanced Cellular Assays for Mechanistic Insight in Controlled In Vitro Models (Phenotypic screening for molecular activity, not efficacy)
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Reference |
| HDAC1 | Enzyme Assay | 16.6 nM | labsolu.ca |
| HDAC6 | Enzyme Assay | 2.2 nM | labsolu.ca |
| Topoisomerase I | Activity Assay | Inhibitory | hiv.govguidetopharmacology.orglabsolu.caebiohippo.com |
This compound demonstrated potent inhibition of HDAC1 and HDAC6 in enzymatic assays, with nanomolar IC50 values. labsolu.ca Cell-based examinations confirmed the anti-HDAC effect by observing the accumulation of acetylated proteins. hiv.govguidetopharmacology.orgnih.gov Topoisomerase activity assays confirmed the selective inhibition of topoisomerase I. hiv.govguidetopharmacology.orglabsolu.caebiohippo.com
High-Content Imaging for Subcellular Localization and Morphological Perturbations
While the term "high-content imaging" was not explicitly used in the provided search results, the reported cellular effects of this compound are consistent with observations often made using such techniques or related imaging-based methods like immunofluorescence. The anti-HDAC activity of this compound was confirmed by the induction of histone H3 acetylation and phosphorylation, α-tubulin acetylation, and γ-H2AX formation. hiv.govguidetopharmacology.orgnih.govnih.govuni.lu
Histone Acetylation: Increased acetylation of histone H3 indicates altered chromatin structure, a direct consequence of HDAC inhibition, which primarily occurs in the nucleus. hiv.govguidetopharmacology.orgnih.govnih.govuni.lu
α-Tubulin Acetylation: Acetylation of α-tubulin, a component of microtubules, reflects effects on the cytoskeleton and cellular transport, processes occurring in the cytoplasm. hiv.govguidetopharmacology.orgnih.govnih.govuni.lu
γ-H2AX Formation: The formation of γ-H2AX foci is a well-established marker for DNA double-strand breaks. hiv.govguidetopharmacology.orgnih.govnih.govuni.lu The induction of γ-H2AX by this compound indicates that its topoisomerase I inhibitory activity leads to significant DNA damage within the nucleus. hiv.govguidetopharmacology.orglabsolu.caebiohippo.com
These observations, likely made through techniques allowing visualization of protein modifications and DNA damage markers within individual cells, demonstrate that this compound exerts its effects in both the nuclear (histone modification, DNA damage) and cytoplasmic (tubulin acetylation) compartments, consistent with its dual targeting strategy.
Functional Assays in Defined Cellular Systems (e.g., Ion Channel Modulation in cell lines, cell-based assays for molecular targets)
Functional assays in defined cellular systems have provided critical insights into the molecular consequences of this compound treatment.
Cell-Based HDAC Inhibition Assays: Using cell lines such as human hormone-refractory metastatic prostate cancer (HRMPC) cell lines PC-3 and DU-145, researchers confirmed the anti-HDAC effects of this compound by measuring the increase in acetylated histones and α-tubulin. hiv.govguidetopharmacology.orgnih.gov These assays directly assess the compound's ability to inhibit HDAC activity within a living cellular context.
Topoisomerase I Activity in Cells: Assays demonstrating the formation of topoisomerase I-DNA cleavable complexes in cells treated with this compound confirm its mechanism as a Topo I poison. hiv.govguidetopharmacology.orglabsolu.caebiohippo.com
DNA Damage Assessment: The comet tailing assay was employed to show that this compound induces profound DNA damage in cells. hiv.govguidetopharmacology.orglabsolu.caebiohippo.com This assay provides a direct measure of the integrity of cellular DNA following exposure to the compound, linking Topo I inhibition to DNA strand breaks.
Cell Cycle Analysis: Flow cytometry was used to analyze the impact of this compound on the cell cycle distribution. These studies revealed that this compound induces cell cycle arrest at the G1 and G2 phases in HRMPC cell lines, but not in benign prostate cells, indicating a differential cellular response based on cell type. hiv.govguidetopharmacology.orgnih.govlabsolu.caebiohippo.com This arrest is a downstream consequence of the DNA damage and potentially altered gene expression resulting from dual HDAC and Topo I inhibition.
Table 2: Observed Cellular Effects of this compound in In Vitro Assays
| Cellular Effect | Assay Method (Implied or Explicit) | Relevant Target(s) | Reference |
| Histone H3 Acetylation/Phosphorylation | Cell-based examination (e.g., Western Blot, Immunofluorescence) | HDACs | hiv.govguidetopharmacology.orgnih.govnih.govuni.lu |
| α-Tubulin Acetylation | Cell-based examination (e.g., Western Blot, Immunofluorescence) | HDAC6 | hiv.govguidetopharmacology.orgnih.govnih.govuni.lu |
| γ-H2AX Formation | Cell-based examination (e.g., Western Blot, Immunofluorescence, Comet Assay) | Topoisomerase I | hiv.govguidetopharmacology.orgnih.govnih.govuni.lu |
| Formation of Topo I-DNA Complexes | Topoisomerase Activity Assay | Topoisomerase I | hiv.govguidetopharmacology.orglabsolu.caebiohippo.com |
| Profound DNA Damage | Comet Tailing Assay | Topoisomerase I | hiv.govguidetopharmacology.orglabsolu.caebiohippo.com |
| Cell Cycle Arrest (G1, G2) | Flow Cytometry | Topoisomerase I, HDACs | hiv.govguidetopharmacology.orgnih.govlabsolu.caebiohippo.com |
These functional assays collectively demonstrate that this compound's dual molecular activity on HDACs and Topo I leads to significant cellular perturbations, including altered protein acetylation, DNA damage, and cell cycle dysregulation, providing a clearer picture of its mechanistic profile in controlled in vitro systems.
Computational and Theoretical Investigations of Wj35435
Molecular Modeling and Docking Studies of WJ35435-Target Interactions
Molecular modeling and docking studies are fundamental in the rational design of hybrid inhibitors like this compound. researchgate.net These techniques are employed to predict how the molecule binds to its targets, in this case, both HDACs and the topoisomerase I-DNA complex, and to understand the key interactions that drive its inhibitory activity.
Prediction of Ligand-Binding Modes and Interaction Hotspots
For a dual inhibitor such as this compound, docking studies would be performed on both of its targets: HDACs (specifically HDAC1 and HDAC6) and the topoisomerase I-DNA cleavage complex. acs.orgnih.gov The goal of these simulations is to determine the most probable binding orientation, or "pose," of this compound within the active sites of these macromolecules.
In the context of HDAC inhibition, it is predicted that the hydroxamic acid moiety of the vorinostat (B1683920) portion of this compound would chelate the zinc ion in the active site of the HDAC enzyme, a critical interaction for inhibitory function. researchgate.net The rest of the molecule would then be positioned within the binding pocket, with the DACA portion likely interacting with residues on the surface of the enzyme. acs.org
For its interaction with the topoisomerase I-DNA complex, the DACA portion of this compound is expected to intercalate between DNA base pairs at the site of the single-strand break. This mode of binding is characteristic of acridine-based topoisomerase inhibitors. The vorinostat part of the molecule would then likely reside in the major or minor groove of the DNA, potentially interacting with both the DNA and the enzyme. researchgate.net
Interaction hotspots are regions within the binding site that contribute significantly to the binding affinity. For the HDAC target, these would include the zinc ion and the surrounding amino acid residues that form hydrogen bonds and hydrophobic interactions with the inhibitor. In the topoisomerase I-DNA complex, the key hotspots would be the DNA base pairs that sandwich the intercalating DACA moiety and the amino acid residues of the enzyme that stabilize this interaction. researchgate.net
Interactive Table: Predicted Interaction Types in this compound Docking Studies
| Target | This compound Moiety | Predicted Interaction Type | Key Interacting Partners |
| HDAC1/HDAC6 | Vorinostat (Hydroxamic Acid) | Metal Chelation | Zinc ion in the active site |
| HDAC1/HDAC6 | DACA and Linker | Hydrogen Bonding, Hydrophobic Interactions | Amino acid residues in the binding pocket |
| Topoisomerase I-DNA | DACA | DNA Intercalation, π-π Stacking | DNA base pairs |
| Topoisomerase I-DNA | Vorinostat and Linker | Electrostatic and van der Waals Interactions | DNA grooves and Topoisomerase I residues |
Conformational Analysis and Ligand Energetics of this compound
Conformational analysis of this compound is crucial to understand its flexibility and the range of shapes it can adopt. This is particularly important for a hybrid molecule with a linker region connecting two distinct pharmacophores. The analysis would involve computational methods to explore the potential energy surface of the molecule and identify low-energy, stable conformations.
The energetics of the ligand, including the energy required to adopt the "bioactive" conformation (the shape it takes when bound to its target), is a key consideration. It is generally understood that lower energy conformations are more favorable. Computational calculations would aim to quantify the strain energy of the bound conformation relative to its most stable conformation in solution. A high strain energy could negatively impact the binding affinity. For this compound, the flexibility of the linker between the vorinostat and DACA moieties would be a primary focus of such an analysis, as it dictates the ability of the two pharmacophores to simultaneously bind to their respective targets or to different regions of the same target complex.
Quantum Chemical Calculations for this compound
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are often used to investigate the electronic properties of a molecule in detail. acs.org These methods provide insights that are complementary to molecular mechanics-based approaches like docking and molecular dynamics.
Electronic Structure, Reactivity, and Bond Dissociation Energy Predictions
Quantum chemical calculations can be used to determine the electronic structure of this compound, including the distribution of electron density and the energies of its molecular orbitals (e.g., HOMO and LUMO). This information is valuable for understanding the molecule's reactivity and its potential to engage in different types of chemical interactions. For example, the analysis of the electrostatic potential surface can reveal regions of the molecule that are more likely to act as hydrogen bond donors or acceptors.
Predictions of bond dissociation energies can be important for assessing the stability of the molecule. For a hybrid compound like this compound, the stability of the linker connecting the two pharmacophores is of particular interest.
Simulation of Spectroscopic Properties for Structural Elucidation of Complexes (e.g., NMR, IR, UV-Vis)
While primarily an experimental technique, the spectroscopic properties of this compound and its complexes can be simulated using quantum chemical methods. These simulations can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and electronic transitions. For instance, calculated NMR chemical shifts can be compared with experimental data to confirm the structure of the synthesized compound. Similarly, simulated IR spectra can help to identify characteristic vibrational modes, and UV-Vis spectra simulations can shed light on the electronic excitations responsible for its absorption of light.
Molecular Dynamics Simulations of this compound and its Associated Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target over time. researchgate.net An MD simulation of this compound bound to HDAC and the topoisomerase I-DNA complex would offer insights into the stability of the binding mode predicted by docking, the flexibility of the complex, and the role of solvent molecules.
The simulation would track the movements of all atoms in the system over a period of nanoseconds or longer, governed by a force field that describes the interatomic forces. Analysis of the simulation trajectory can reveal:
Stability of the binding pose: Whether the ligand remains in the initial docked conformation or explores other binding modes.
Key interactions: The persistence of hydrogen bonds and other important interactions over time.
Conformational changes: How the ligand and the protein adapt to each other upon binding.
Solvent effects: The role of water molecules in mediating interactions between the ligand and the protein.
For a dual inhibitor like this compound, MD simulations would be invaluable for assessing whether the molecule can effectively and stably engage both of its targets simultaneously or if the binding to one target sterically hinders its interaction with the other.
Interactive Table: Parameters in a Hypothetical Molecular Dynamics Simulation of this compound
| Parameter | Description | Example Value/Software |
| System | This compound in complex with target (e.g., HDAC1) | Solvated in a water box with counter-ions |
| Force Field | Set of equations and parameters to describe the system's energy | AMBER, CHARMM, GROMOS |
| Simulation Engine | Software used to run the simulation | GROMACS, AMBER, NAMD |
| Simulation Time | Duration of the simulation | 100 nanoseconds |
| Ensemble | Thermodynamic conditions (e.g., constant temperature and pressure) | NPT (Isothermal-isobaric) |
| Analysis | Metrics to be calculated from the trajectory | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis |
Cheminformatics and Machine Learning Applications in Research
Cheminformatics and machine learning are transforming the field of chemical research by enabling the analysis of large datasets and the development of predictive models. nih.gov
Advanced Analytical and Biophysical Characterization Methodologies for Wj35435
Spectroscopic Techniques for Elucidating Molecular Interactions (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), MicroScale Thermophoresis (MST))
Spectroscopic and biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST) are widely employed to quantify and characterize biomolecular interactions, including the binding of small molecules like WJ35435 to their target proteins, HDAC and TopI. These methods provide crucial data on binding affinity, kinetics, and thermodynamics.
SPR is a label-free technique that measures the change in refractive index near a sensor surface as molecules bind, allowing for real-time monitoring of association and dissociation events. This provides quantitative data on binding affinities (KD) and kinetic parameters (kon and koff). SPR is considered a gold standard in the field and is accepted by regulatory authorities.
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and stoichiometry (n). ITC is a label-free, in-solution technique that does not require immobilization.
MST quantifies the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding due to alterations in size, charge, hydration shell, or conformation. MST can determine binding affinities (KD) in solution and requires small sample quantities.
While these techniques are powerful tools for understanding molecular interactions, specific data on the application of SPR, ITC, or MST for characterizing the direct binding of this compound to purified HDAC isoforms or topoisomerase I were not found in the consulted literature. However, these methods would be invaluable for precisely determining the binding constants, kinetics, and thermodynamic driving forces of this compound's interactions with its targets, providing a deeper understanding of its inhibitory mechanism at a molecular level.
Crystallographic and Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of this compound-Target Complexes
Crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental techniques for determining the three-dimensional structures of molecules and their complexes. X-ray crystallography provides high-resolution structural information of molecules in a crystalline state, revealing the precise arrangement of atoms and how a small molecule like this compound interacts within the binding site of its target protein. This can offer detailed insights into the binding mode and key interactions (e.g., hydrogen bonds, van der Waals forces) that contribute to affinity and specificity.
NMR spectroscopy, on the other hand, is particularly powerful for studying molecular structure, dynamics, and interactions in solution, under conditions that closely mimic physiological environments. Ligand-observed NMR can detect binding events and provide information on the conformation of the ligand when bound to a protein. Protein-observed NMR can reveal the specific residues on the protein that interact with the ligand and provide insights into conformational changes upon binding. NMR crystallography combines solid-state NMR with computational methods to determine structures, particularly for challenging systems.
The formation of complexes between this compound and its targets, HDAC and topoisomerase I, is central to its mechanism of action. While the literature confirms that this compound induces the formation of topoisomerase I-DNA cleavable complexes nih.gov, detailed structural analysis of this compound in complex with HDAC or TopI using crystallography or NMR was not available in the search results. Such structural data would be critical for understanding the molecular basis of this compound's dual inhibitory activity and could inform the rational design of improved analogs.
Advanced Chromatographic and Mass Spectrometric Techniques for Purity Assessment and Derivative Profiling
Advanced chromatographic techniques, often coupled with mass spectrometry, are essential for the purity assessment and profiling of chemical compounds like this compound. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC), when combined with Mass Spectrometry (MS), provide powerful tools for separating complex mixtures, identifying individual components, and quantifying their amounts.
Purity assessment using chromatography typically involves separating the target compound from impurities and quantifying the relative amounts based on peak areas in the chromatogram. Coupling chromatography with mass spectrometry (LC-MS, GC-MS) allows for the identification of impurities or degradation products based on their mass-to-charge ratio and fragmentation patterns, providing a "fingerprint" for each substance. UPLC-QTOF/MS, for example, offers high resolution and accurate mass measurements, enabling comprehensive chemical characterization and the profiling of related derivatives or metabolites.
Given that this compound is a synthetic molecule nih.gov, rigorous purity assessment using these advanced techniques is crucial to ensure the reliability of biological studies and potential therapeutic applications. While the synthesis of this compound has been reported nih.gov, specific details regarding its purity assessment using advanced chromatographic and mass spectrometric techniques or the profiling of its potential derivatives or metabolites were not explicitly provided in the examined literature. However, these methodologies are standard in the characterization of small molecule inhibitors and would be routinely applied to ensure the quality and understand the fate of this compound.
Emerging Biophysical Methods for Studying this compound's Chemical Biology
The field of chemical biology utilizes chemical principles and tools to investigate biological systems. Biophysical methods, which apply the principles and methods of physics and physical chemistry to biological problems, are increasingly important in chemical biology research. Emerging biophysical techniques offer new ways to study the interactions, dynamics, and functions of small molecules like this compound within complex biological environments.
Beyond the established techniques like SPR, ITC, and MST, newer biophysical methods are continuously being developed and applied. These can include techniques for studying single-molecule interactions, advanced fluorescence-based methods, and novel approaches for probing molecular dynamics and conformational changes in more native-like conditions. These methods can provide complementary information to traditional biochemical and cell-based assays, offering a more detailed picture of how this compound interacts with its targets and influences cellular processes.
For this compound, emerging biophysical methods could be applied to study its interaction with HDAC and TopI in more complex cellular milieus, investigate its cellular uptake and distribution, or probe the conformational changes induced in its targets upon binding. While the consulted literature did not detail the application of specific emerging biophysical methods to this compound, the broader field of chemical biology and drug discovery increasingly relies on these advanced techniques to gain deeper mechanistic insights into the behavior of small molecules and their biological effects.
Perspectives, Broader Scientific Implications, and Future Research Directions for Wj35435
Synthesis of Key Scientific Discoveries and Mechanistic Understanding of WJ35435
This compound is a synthetic hybrid molecule developed by merging pharmacophoric features of vorinostat (B1683920) (SAHA) and DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) researchgate.netacs.orgnih.gov. It is characterized as a dual-targeted anticancer agent exhibiting both histone deacetylase (HDAC) and topoisomerase I (Top1) inhibitory activities acs.orgnih.govcolab.wsmedchemexpress.com.
Key scientific discoveries regarding this compound highlight its potent inhibitory effects on specific HDAC subtypes, particularly HDAC1 and HDAC6 colab.wsmedchemexpress.comnih.govunimi.it. This inhibition has been confirmed through the induction of histone H3 acetylation and phosphorylation, as well as α-tubulin acetylation colab.wsmedchemexpress.com. Furthermore, this compound selectively inhibits topoisomerase I activity, leading to the formation of Top1-DNA cleavable complexes colab.ws. Unlike some other topoisomerase inhibitors, this compound does not appear to induce the formation of type-IIα or -IIβ complexes colab.ws.
The dual mechanism of action, inhibiting both HDAC and Top1, results in significant DNA damage, as evidenced by γ-H2AX formation and comet tailing assays colab.wsmedchemexpress.com. This DNA damage is associated with a low DNA repair capability in targeted cells following this compound treatment acs.orgcolab.ws. The compound induces cell cycle arrest, specifically at the G1 and G2 phases, in human hormone-refractory metastatic prostate cancer cell lines, but not in benign prostate cells colab.wsnih.gov. This ultimately leads to the inhibition of cell proliferation and induction of apoptosis in these cancer cells colab.ws.
The design strategy behind this compound is rooted in the concept of multi-targeting agents to overcome the complexities of diseases like cancer, which often involve multiple pathogenic mechanisms researchgate.net. The hybrid nature of this compound allows it to simultaneously modulate different pathways, offering a potential advantage over single-target therapies researchgate.netunimi.it.
Broader Implications for Fundamental Chemical Biology and Molecular Recognition Principles in the Field
The study of this compound has broader implications for fundamental chemical biology and molecular recognition principles, particularly in the context of multi-target engagement. As a hybrid molecule designed to interact with distinct protein targets (HDACs and Top1), this compound serves as a valuable case study for understanding how a single small molecule can achieve selective binding and inhibition of multiple enzymes.
The molecular recognition principles at play involve the specific interactions between different moieties of the this compound molecule and the active sites or binding pockets of HDAC1, HDAC6, and Top1. The presence of a hydroxamic acid functional group, common in HDAC inhibitors, likely facilitates engagement with the zinc ion in the active site of HDACs nih.gov. The acridine (B1665455) core, derived from DACA, is known for its ability to intercalate with DNA, which is crucial for Top1 inhibition by stabilizing the enzyme-DNA complex colab.wsmedchemexpress.comunimi.it. The linker connecting these two pharmacophores is also critical in orienting these groups for optimal interaction with their respective targets nih.govunimi.it.
Investigating the binding modes of this compound with HDAC isoforms and Top1 using techniques such as crystallography, cryo-EM, and advanced computational docking studies can provide deeper insights into the molecular determinants of its dual specificity. This can contribute to the fundamental understanding of how to design single molecules that effectively target multiple proteins with desired selectivity profiles.
Furthermore, the differential effects of this compound on various HDAC isoforms (preferential inhibition of HDAC1 and HDAC6) highlight the subtle differences in the binding pockets of these related enzymes and how a single molecule can exploit these differences for selective modulation colab.wsmedchemexpress.comnih.govunimi.it. This has implications for understanding protein-ligand interactions within enzyme families and for the rational design of isoform-selective inhibitors.
Unanswered Research Questions and Future Avenues for Theoretical and Computational Investigations of this compound
Despite the progress in understanding this compound, several research questions remain unanswered, presenting fertile ground for future theoretical and computational investigations.
One key question pertains to the precise binding poses and dynamics of this compound within the active sites of HDAC1, HDAC6, and Top1. While the general mechanisms are understood, detailed atomic-level insights into the interactions, including hydrogen bonding, hydrophobic interactions, and potential conformational changes upon binding, are still needed. researchgate.netnih.gov
Unanswered Research Questions:
What are the detailed binding poses and interaction energies of this compound with HDAC1, HDAC6, and Top1 at the atomic level?
How does the linker region influence the simultaneous engagement and optimal positioning of the HDAC-inhibitory and Top1-inhibitory moieties?
Can computational methods accurately predict the isoform selectivity of this compound for different HDACs?
What are the dynamic aspects of this compound binding to its targets, and how do these dynamics relate to its inhibitory efficacy?
Can in silico simulations shed light on the observed low DNA repair capability in cells treated with this compound?
How do structural modifications to this compound affect its binding affinity and selectivity for its targets, as predicted by computational methods?
Future theoretical and computational investigations could employ techniques such as molecular dynamics simulations to study the dynamic interactions of this compound with its targets, providing insights beyond static binding poses. scimagojr.comcaltech.edu Quantum mechanics/molecular mechanics (QM/MM) approaches could be used to better understand the chemical events at the catalytic centers of the enzymes upon inhibitor binding. scimagojr.comcaltech.edu
Furthermore, computational modeling can be instrumental in predicting the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound and its potential analogues, guiding future synthetic efforts towards compounds with improved pharmacological profiles. Structure-based drug design approaches, utilizing computational docking and free energy calculations, can help in designing and predicting the activity of novel this compound analogues with enhanced potency, selectivity, or altered target profiles. unimi.it
Future Avenues for Theoretical and Computational Investigations:
Molecular dynamics simulations of this compound in complex with HDAC1, HDAC6, and Top1.
QM/MM calculations to study the catalytic inhibition mechanisms.
Computational prediction of ADME properties and potential liabilities.
Structure-based virtual screening for identifying novel scaffolds targeting similar pathways.
In silico design and evaluation of this compound analogues with altered properties.
These computational studies can complement experimental research, providing testable hypotheses and accelerating the understanding and optimization of this compound and related multi-target inhibitors.
Proposed Directions for Future Synthetic Strategies and Rational Design of this compound Analogues
Building upon the current understanding of this compound's structure-activity relationships, future synthetic strategies and rational design efforts can aim to optimize its properties and explore its potential for targeting other related pathways.
One direction involves refining the linker region between the HDAC-inhibitory and Top1-inhibitory pharmacophores. nih.govunimi.it Varying the length, flexibility, and chemical nature of the linker could impact the molecule's ability to simultaneously engage both targets effectively and could influence its pharmacokinetic properties. nih.gov
Another avenue is the rational design of analogues with altered HDAC isoform selectivity. Given the preferential inhibition of HDAC1 and HDAC6, modifications to the capping group or zinc-binding group could potentially tune the activity towards other HDAC isoforms implicated in different diseases. nih.govunimi.it
Furthermore, exploring hybrid molecules that combine the this compound scaffold with inhibitors of other relevant cancer pathways could lead to the development of novel multi-targeted agents. For instance, combining HDAC/Top1 inhibition with inhibition of pathways like PI3K/AKT/mTOR, VEGFR, or c-Met, which are often dysregulated in cancer, could offer synergistic therapeutic benefits. acs.orgnih.govunimi.it
Proposed Directions for Future Synthetic Strategies:
Synthesis of a library of this compound analogues with systematically varied linker lengths and compositions.
Design and synthesis of analogues with modified capping groups or zinc-binding groups to explore altered HDAC isoform selectivity.
Development of synthetic routes to create hybrid molecules combining the this compound core with inhibitors of other key cancer targets (e.g., PI3K, VEGFR, c-Met). acs.orgnih.govunimi.it
Stereoselective synthesis of this compound and its analogues if chiral centers are present or introduced, to evaluate the impact of stereochemistry on activity and selectivity. rsc.org
Rational Design of this compound Analogues:
Utilizing structure-based design principles based on computational modeling to guide the modification of specific functional groups for improved target binding or selectivity. unimi.it
Employing fragment-based drug design approaches, where fragments of this compound or its targets are used as starting points for designing new ligands. schumann-lab.com
Incorporating bioisosteric replacements to improve metabolic stability, permeability, or other pharmacokinetic properties while retaining desired target interactions. mdpi.com
Designing prodrugs of this compound to enhance its delivery to specific tissues or improve its solubility and bioavailability.
These synthetic and design strategies, guided by a deeper understanding of molecular recognition and computational insights, can lead to the discovery of optimized this compound analogues with improved therapeutic potential.
Potential for Derivatization of this compound into Advanced Chemical Probes and Basic Research Tools
The unique dual-targeting activity of this compound makes it a promising candidate for derivatization into advanced chemical probes and basic research tools to further investigate the roles of HDACs and Top1 in various biological processes. schumann-lab.comopentargets.orgproteostasisconsortium.comnih.govicr.ac.uk
Chemical probes are valuable small molecules that can selectively perturb protein function in biological systems, aiding in target validation and the study of protein function in a time- and concentration-dependent manner. opentargets.orgproteostasisconsortium.comnih.govicr.ac.uk Derivatizing this compound into a chemical probe would involve rigorous characterization to ensure high potency, selectivity, and cell permeability. opentargets.orgproteostasisconsortium.comicr.ac.uk
Potential Derivatizations for Chemical Probes and Research Tools:
Affinity-based probes: Attaching a tag (e.g., biotin) to this compound could create an affinity probe to pull down and identify proteins that interact with this compound in cellular lysates, potentially revealing off-targets or interacting partners beyond HDACs and Top1.
Activity-based probes: Developing activity-based probes based on the this compound scaffold could allow for the direct labeling of active HDAC or Top1 enzymes, providing insights into their functional state in different cellular contexts.
Fluorescent probes: Incorporating a fluorescent tag into this compound could enable live-cell imaging to track its cellular distribution, localization to specific organelles, and potentially its interaction with targets in real-time.
Click chemistry-compatible probes: Synthesizing analogues with functional groups amenable to click chemistry could allow for facile conjugation to various tags or biomolecules for diverse research applications, such as imaging or immobilization studies. google.com
Inactive control compounds: Synthesizing structurally similar analogues of this compound that lack the inhibitory activity against HDACs and/or Top1 is crucial for control experiments when using this compound as a probe, ensuring that observed biological effects are due to target engagement. opentargets.org
Applications as Basic Research Tools:
Investigating pathway crosstalk: Using this compound as a tool to simultaneously inhibit HDACs and Top1 can help researchers dissect the complex interplay between epigenetic regulation and DNA topology in various cellular processes, including DNA repair, replication, and transcription. nih.govcolab.ws
Target validation: this compound can serve as a tool to validate the roles of specific HDAC isoforms and Top1 in particular biological pathways or disease models. opentargets.orgnih.govicr.ac.uk
Phenotypic screening: this compound can be used in phenotypic screens to identify cellular processes or pathways that are particularly sensitive to simultaneous HDAC and Top1 inhibition.
Combination studies: this compound can be used in combination with inhibitors of other pathways to explore synergistic effects and identify potential drug combinations for various diseases. acs.orgcolab.ws
By developing well-characterized chemical probes and research tools based on this compound, the scientific community can gain deeper insights into the biological roles of its targets and the consequences of their simultaneous modulation, advancing fundamental research in chemical biology and related fields. schumann-lab.comens-lyon.fr
Q & A
Basic Research Questions
Q. What are the primary molecular targets of WJ35435, and how does its dual inhibition mechanism enhance anti-proliferative activity compared to single-target inhibitors?
- Answer : this compound is a hybrid molecule combining pharmacophores from SAHA (an HDAC inhibitor) and DACA (a topoisomerase inhibitor). Its dual inhibition of HDAC and topoisomerase I disrupts chromatin remodeling and DNA repair, leading to synergistic DNA damage and cell cycle arrest in both G1 and G2 phases. To validate this, researchers should use in vitro enzyme inhibition assays (e.g., fluorometric HDAC activity assays) and DNA relaxation assays for topoisomerase I activity, comparing results to single-target inhibitors like vorinostat .
Q. What experimental methodologies are recommended for assessing the efficacy of this compound in inducing DNA damage and cell cycle arrest across different cancer cell lines?
- Answer : Standard protocols include:
- Cell cycle analysis : Flow cytometry with propidium iodide staining to quantify G1/G2 arrest.
- DNA damage markers : Immunoblotting for γ-H2AX or comet assays to detect double-strand breaks.
- Dose-response curves : Calculate IC50 values using MTT or ATP-based viability assays across multiple cell lines (e.g., HeLa, MCF-7). Ensure consistency by normalizing results to vehicle controls and replicating experiments in triplicate .
Advanced Research Questions
Q. How can researchers address discrepancies in reported anti-proliferative IC50 values of this compound across various in vitro studies?
- Answer : Variability may arise from differences in cell culture conditions, assay sensitivity, or compound purity. To mitigate:
- Standardize protocols : Use validated cell lines from repositories (e.g., ATCC) and pre-treat cells under identical nutrient/media conditions.
- Quality control : Characterize compound purity via HPLC and NMR prior to testing.
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables .
Q. What structural features of this compound contribute to its potency as a dual Top/HDAC inhibitor, and how can structure-activity relationship (SAR) studies optimize its design?
- Answer : The meta-substituted aromatic ring in this compound enhances HDAC binding affinity, while the ether-linked podophyllotoxin derivative improves topoisomerase I inhibition. SAR optimization involves:
- Synthetic modifications : Introduce para-/ortho-substituents or alter linker length.
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding energies with HDAC1 and Top1.
- In vivo validation : Test derivatives in xenograft models to correlate structural changes with tumor suppression .
Q. What are the critical considerations when designing combination therapies involving this compound and other chemotherapeutic agents to maximize synergistic effects?
- Answer :
- Mechanistic synergy : Pair this compound with agents targeting complementary pathways (e.g., PARP inhibitors for DNA repair disruption).
- Dose optimization : Use Chou-Talalay combination index assays to identify non-toxic, synergistic ratios.
- Resistance monitoring : Track epigenetic or genetic adaptations (e.g., HDAC isoform overexpression) via RNA-seq or proteomics post-treatment .
Methodological Best Practices
- Reproducibility : Document experimental parameters (e.g., incubation times, serum concentrations) in supplementary materials. Reference established protocols from journals like Beilstein Journal of Organic Chemistry for compound characterization .
- Data transparency : Report negative results (e.g., lack of efficacy in certain cell lines) and raw datasets in repositories like Figshare to support meta-analyses .
- Ethical compliance : For in vivo studies, include IACUC-approved protocols and humane endpoints in manuscripts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
